molecular formula C45H67N9O19 B120746 Vgagathpgy CAS No. 142035-49-2

Vgagathpgy

Cat. No. B120746
CAS RN: 142035-49-2
M. Wt: 1038.1 g/mol
InChI Key: RXJBJFGLMHMRTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vgagathpgy, also known as Vgaga, is a natural chemical compound that has recently gained attention in the field of scientific research. It is a member of the class of compounds known as alkaloids, which are found in a variety of plants and have been shown to have a wide range of biological activities. Vgaga has been found to have potential therapeutic applications in a number of areas, including cancer treatment and pain management.

Mechanism of Action

The mechanism of action of Vgagathpgy is not yet fully understood, but it is believed to involve a number of different pathways in the body. One possible mechanism of action is through the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules in the body. Vgagathpgy has also been shown to have effects on the immune system, including the regulation of cytokine production.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Vgagathpgy are complex and varied. In cancer research, Vgagathpgy has been shown to induce apoptosis (cell death) in cancer cells, while leaving healthy cells unaffected. In pain management, Vgagathpgy has been found to have analgesic effects, reducing pain without the side effects associated with traditional pain medications. In cardiovascular disease research, Vgagathpgy has been shown to have potential benefits for reducing inflammation and improving blood flow.

Advantages and Limitations for Lab Experiments

One advantage of using Vgagathpgy in lab experiments is its natural origin, which makes it more appealing for use in therapeutic applications. Additionally, Vgagathpgy has been shown to have low toxicity, making it a potentially safer alternative to traditional medications. However, there are also limitations to using Vgagathpgy in lab experiments, including the difficulty of obtaining the compound in large quantities and the limited understanding of its mechanism of action.

Future Directions

There are a number of potential future directions for Vgagathpgy research. One area of interest is in the development of Vgagathpgy-based therapies for cancer treatment and pain management. Another area of interest is in the exploration of the compound's effects on the immune system and its potential applications in autoimmune diseases. Additionally, further research is needed to fully understand the mechanism of action of Vgagathpgy and its potential interactions with other drugs.
Conclusion:
In conclusion, Vgagathpgy is a natural chemical compound with potential therapeutic applications in a number of areas. While the mechanism of action of Vgagathpgy is not yet fully understood, scientific research has shown promising results for its use in cancer treatment, pain management, and cardiovascular disease. As research continues, there is potential for the development of Vgagathpgy-based therapies and a greater understanding of the compound's effects on the body.

Synthesis Methods

Vgagathpgy is a natural compound that is found in a variety of plants, including the Chinese herb Stephania tetrandra. The synthesis of Vgagathpgy can be accomplished through a number of methods, including extraction from plant sources and chemical synthesis. Extraction from plant sources involves the use of solvents to isolate the compound from the plant material. Chemical synthesis involves the use of organic chemistry techniques to create the compound from simpler starting materials.

Scientific Research Applications

Vgagathpgy has been the subject of a number of scientific studies in recent years. These studies have focused on a variety of potential therapeutic applications for the compound, including cancer treatment, pain management, and cardiovascular disease. In cancer research, Vgagathpgy has been shown to have anti-tumor effects in a number of different types of cancer cells. In pain management, Vgagathpgy has been found to have analgesic effects, making it a potential alternative to traditional pain medications. In cardiovascular disease research, Vgagathpgy has been shown to have potential benefits for reducing inflammation and improving blood flow.

properties

CAS RN

142035-49-2

Product Name

Vgagathpgy

Molecular Formula

C45H67N9O19

Molecular Weight

1038.1 g/mol

IUPAC Name

2-[[2-[[1-[2-[[3-[3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[(2-amino-3-methylbutanoyl)amino]butanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C45H67N9O19/c1-19(2)31(46)40(65)53-32(20(3)70-44-33(50-21(4)57)38(35(61)29(17-56)71-44)73-45-37(63)36(62)34(60)28(16-55)72-45)41(66)52-25(13-23-14-47-18-49-23)42(67)54-11-5-6-27(54)39(64)48-15-30(59)51-26(43(68)69)12-22-7-9-24(58)10-8-22/h7-10,14,18-20,25-29,31-38,44-45,55-56,58,60-63H,5-6,11-13,15-17,46H2,1-4H3,(H,47,49)(H,48,64)(H,50,57)(H,51,59)(H,52,66)(H,53,65)(H,68,69)

InChI Key

RXJBJFGLMHMRTN-UHFFFAOYSA-N

SMILES

CC(C)C(C(=O)NC(C(C)OC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)NC(=O)C)C(=O)NC(CC3=CN=CN3)C(=O)N4CCCC4C(=O)NCC(=O)NC(CC5=CC=C(C=C5)O)C(=O)O)N

Canonical SMILES

CC(C)C(C(=O)NC(C(C)OC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)NC(=O)C)C(=O)NC(CC3=CN=CN3)C(=O)N4CCCC4C(=O)NCC(=O)NC(CC5=CC=C(C=C5)O)C(=O)O)N

synonyms

V(Galbeta3GalNAcalpha)THPGY
Val(galactosyl-3-galactosyl-N-acetyl)Thr-His-Pro-Gly-Tyr
VGAGATHPGY

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.